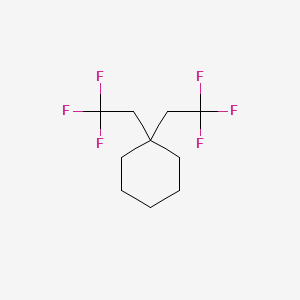
1,1-Bis-(2,2,2-trifluoro-ethyl)-cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis-(2,2,2-trifluoro-ethyl)-cyclohexane is an organic compound characterized by the presence of two trifluoroethyl groups attached to a cyclohexane ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis-(2,2,2-trifluoro-ethyl)-cyclohexane typically involves the reaction of cyclohexane with 2,2,2-trifluoroethyl halides under specific conditions. One common method is the nucleophilic substitution reaction where cyclohexane is treated with 2,2,2-trifluoroethyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis-(2,2,2-trifluoro-ethyl)-cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1,1-Bis-(2,2,2-trifluoro-ethyl)-cyclohexane has several applications in scientific research:
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1,1-Bis-(2,2,2-trifluoro-ethyl)-cyclohexane involves its interaction with molecular targets through the trifluoroethyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
- Bis(2,2,2-trifluoroethyl) methylphosphonate
- Tris(2,2,2-trifluoroethyl) phosphite
Uniqueness
1,1-Bis-(2,2,2-trifluoro-ethyl)-cyclohexane is unique due to the presence of two trifluoroethyl groups attached to a cyclohexane ring, which imparts distinct chemical and physical properties. These properties include high thermal stability, resistance to oxidation and reduction, and the ability to form strong interactions with biomolecules. This makes the compound particularly valuable in applications requiring robust and stable chemical entities.
Propiedades
Fórmula molecular |
C10H14F6 |
|---|---|
Peso molecular |
248.21 g/mol |
Nombre IUPAC |
1,1-bis(2,2,2-trifluoroethyl)cyclohexane |
InChI |
InChI=1S/C10H14F6/c11-9(12,13)6-8(7-10(14,15)16)4-2-1-3-5-8/h1-7H2 |
Clave InChI |
FRISVLFFKMUSAO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CC(F)(F)F)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



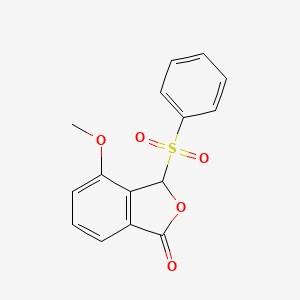
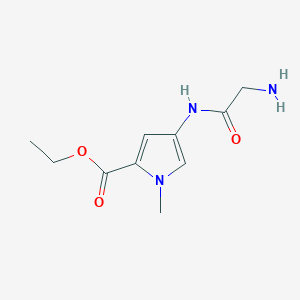

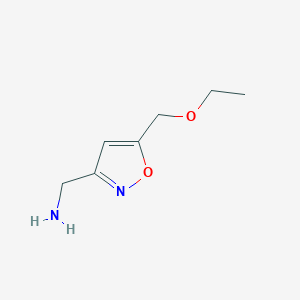
![5-methyl-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B15206947.png)

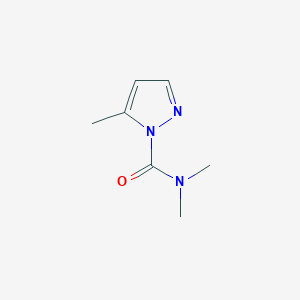
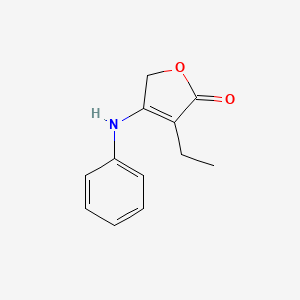
![4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206970.png)
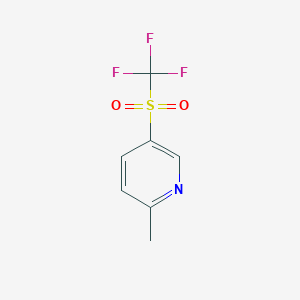
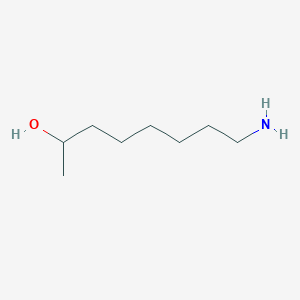
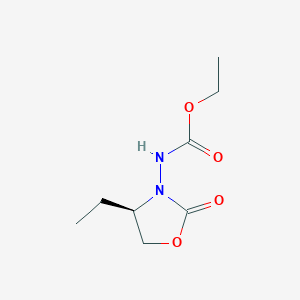
![3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B15206997.png)
